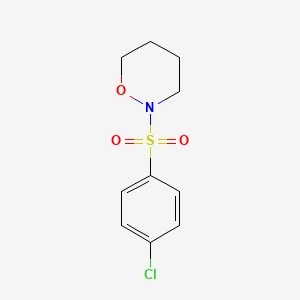

2-(4-Chlorophenyl)sulfonyloxazinane

カタログ番号:

B6630950

分子量:

261.73 g/mol

InChIキー:

RDUKRXNRRPAWJL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-(4-Chlorophenyl)sulfonyloxazinane is a chemical compound of high interest in medicinal and agrochemical research. Its structure, featuring a sulfonyl group attached to a chlorophenyl ring and a oxazinane heterocycle, is commonly associated with a range of biological activities. Researchers investigate such structures for their potential as key intermediates or active scaffolds in drug discovery and development . In pharmaceutical research, the 4-chlorophenyl sulfonyl moiety is a recognized pharmacophore in the design of receptor ligands. For instance, related compounds have been developed as potent and selective peripherally acting inverse agonists of the cannabinoid CB1 receptor, showing promise for the treatment of metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis . Furthermore, N-sulfonyl groups are integral to the formation of oxaziridines, valuable reagents in enantioselective synthesis, and are found in intermediates used to create novel compounds with potential antiviral activity . In the field of agrochemistry, sulfonamide derivatives incorporating a 1,3,4-thiadiazole ring and a 4-chlorophenyl group have demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV) . This suggests that 2-(4-Chlorophenyl)sulfonyloxazinane could serve as a valuable precursor for synthesizing new crop protection agents. The compound is intended for research use only and is not for diagnostic or therapeutic applications.

特性

IUPAC Name |

2-(4-chlorophenyl)sulfonyloxazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c11-9-3-5-10(6-4-9)16(13,14)12-7-1-2-8-15-12/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUKRXNRRPAWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCON(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between 2-(4-Chlorophenyl)sulfonyloxazinane and related compounds:

Key Observations :

- Heterocyclic Core : Oxazinane (target compound) vs. pyrethroid ester (Fenvalerate) or piperazine (cetirizine analog). The oxazinane ring may offer enhanced conformational flexibility compared to rigid pyrethroids or piperazines.

Physicochemical Properties

Comparative physicochemical data are inferred from analogs:

*Estimates based on sulfonyloxazinane analogs.

Analysis :

Research Findings and Gaps

- Synthetic Routes : 2-(4-Chlorophenyl)sulfonyloxazinane may be synthesized via sulfonation of oxazinane precursors, analogous to methods for sulfonamide drugs .

- Analytical Methods: HPLC conditions for related compounds (e.g., sodium perchlorate buffer, methanol gradients ) could be adapted for purity assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。